![molecular formula C14H11N3O3S2 B2454403 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797760-40-7](/img/structure/B2454403.png)
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are often determined experimentally .Scientific Research Applications
Chemical Reactions and Synthesis
The chemical compound N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is involved in various chemical reactions and synthesis processes. For instance, reactions involving thiadiazole derivatives can result in the formation of thioamides of furylacetic acid, as well as derivatives that possess potential nematicidal and antimicrobial activities (Reddy et al., 2010). Similarly, thiadiazole derivatives have been synthesized for potential use as anticancer agents (Gomha et al., 2017).
Applications in Medicinal Chemistry
The compound and its derivatives have significant applications in medicinal chemistry. For instance, derivatives of thiadiazole have shown inhibitory effects on human carbonic anhydrase enzymes, which is a promising approach for pharmacological intervention in disorders like glaucoma and epilepsy (Altıntop et al., 2017). Also, derivatives have been explored as inhibitors against multidrug-resistant tuberculosis, showing significant in vitro anti-mycobacterial activity (Patel et al., 2019).
Role in Synthesis of Heterocycles
The compound plays a role in the synthesis of various heterocycles. For example, derivatives of thiadiazole have been used in the synthesis of heterocycles like 1,3,4-thiadiazoles, which are important for their potential pharmacological activities (Aleksandrov et al., 2019).
Agricultural Applications
Some derivatives have been investigated for their fungicidal activities, particularly against gray mold, showing the potential for agricultural applications (Banba et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of furan-2-carboxylic acid hydrazide , which has been used in the synthesis of various compounds with diverse pharmacological activities . .
Mode of Action
It is known that furan-2-carboxylic acid hydrazide derivatives can interact with various biological targets, leading to a range of effects
Biochemical Pathways
Furan-2-carboxylic acid hydrazide derivatives have been associated with a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with furan-2-carboxylic acid hydrazide derivatives , this compound could potentially have diverse effects at the molecular and cellular level
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-8-13(22-17-16-8)14(19)15-7-9-4-5-11(21-9)12(18)10-3-2-6-20-10/h2-6H,7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBWHAELVBJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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